

# Unveiling the Anxiolytic Potential of CBD3063: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBD3063   |           |
| Cat. No.:            | B15619292 | Get Quote |

#### For Immediate Release

A novel peptidomimetic, **CBD3063**, has demonstrated notable anxiolytic-like effects in preclinical studies, positioning it as a promising candidate for further investigation in the field of anxiety research. This guide provides a comprehensive comparison of **CBD3063**'s performance against relevant alternatives, supported by experimental data from murine models. The information presented here is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the current findings and the methodologies employed.

## **Comparative Analysis of Anxiolytic-Like Effects**

The anxiolytic potential of **CBD3063** was primarily evaluated using the Open Field Test (OFT) in mice. This test assesses anxiety-like behavior by measuring the animal's tendency to explore a novel, open environment versus staying in the more secure peripheral areas. An increase in the time spent in the center of the arena is indicative of reduced anxiety.

In these studies, **CBD3063** was compared with a vehicle control and Gabapentin (GBP), a compound known to have anxiolytic properties in both clinical and preclinical settings. The results, as detailed in the PNAS publication by Gomez et al. (2023), show that **CBD3063** significantly increases the time mice spend in the center of the open field, an effect comparable to that of Gabapentin.[1][2] This suggests that **CBD3063** possesses anxiolytic-like properties.



| Treatment<br>Group                | Animal<br>Model | Behavioral<br>Test | Key<br>Parameter               | Result<br>(Mean ±<br>SEM) | Interpretati<br>on                   |
|-----------------------------------|-----------------|--------------------|--------------------------------|---------------------------|--------------------------------------|
| Vehicle                           | Mouse           | Open Field<br>Test | Time in<br>Center<br>(seconds) | ~25 ± 5                   | Baseline<br>anxiety-like<br>behavior |
| CBD3063 (10<br>mg/kg, i.p.)       | Mouse           | Open Field<br>Test | Time in<br>Center<br>(seconds) | ~60 ± 10                  | Anxiolytic-like effect               |
| Gabapentin<br>(30 mg/kg,<br>i.p.) | Mouse           | Open Field<br>Test | Time in<br>Center<br>(seconds) | ~55 ± 8                   | Anxiolytic-like<br>effect            |

p < 0.05

compared to

Vehicle

group. Data

are estimated

from

graphical

representatio

ns in the

source

publication

for illustrative

purposes.

Furthermore, the Tail Suspension Test (TST) was employed to assess potential depressive-like behavior. In this test, increased immobility time is interpreted as a sign of behavioral despair. The study found that while Gabapentin increased immobility time, **CBD3063** did not alter it compared to the vehicle control, suggesting that **CBD3063** does not induce depressive-like behaviors at the tested dose.[1][2]

## **Experimental Protocols**



#### **Open Field Test (OFT)**

- Apparatus: A square arena (40 cm x 40 cm x 40 cm) made of non-reflective material. The floor is divided into a central zone (20 cm x 20 cm) and a peripheral zone.
- Animals: Adult male and female mice are used. They are habituated to the testing room for at least 1 hour before the experiment.
- Procedure:
  - Each mouse is placed individually in the center of the open field arena.
  - The animal is allowed to freely explore the arena for a total of 15 minutes.
  - Behavior is recorded using an overhead video camera.
  - The primary measure for anxiety-like behavior is the time spent in the central zone during the first 5 minutes of the test.[1][2] Locomotor activity (total distance traveled) is also measured to control for general activity effects.
- Drug Administration: CBD3063 (10 mg/kg), Gabapentin (30 mg/kg), or vehicle (e.g., 10% DMSO in saline) is administered via intraperitoneal (i.p.) injection 2 hours before the test.

#### **Tail Suspension Test (TST)**

- Apparatus: A suspension box that allows the mouse to hang by its tail without its body touching any surface.
- Animals: Adult male and female mice are used.
- Procedure:
  - A piece of adhesive tape is attached to the tail of the mouse, approximately 2 cm from the tip.
  - The mouse is suspended by the tape from a hook at the top of the suspension box.



- The duration of immobility (defined as the absence of any movement except for respiration) is recorded for a period of 6 minutes.
- Drug Administration: CBD3063 (10 mg/kg), Gabapentin (30 mg/kg), or vehicle is administered via i.p. injection prior to the test.

### **Mechanism of Action and Signaling Pathway**

**CBD3063** exerts its effects by modulating the N-type voltage-gated calcium channels (CaV2.2). Specifically, it disrupts the interaction between CaV2.2 and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2][3] This protein-protein interaction is crucial for the trafficking and function of CaV2.2 channels in neurons.

By uncoupling CRMP2 from CaV2.2, **CBD3063** leads to a reduction in the number of CaV2.2 channels on the neuronal membrane and a decrease in calcium influx into the presynaptic terminal.[3][4] This, in turn, diminishes the release of neurotransmitters, a process implicated in both pain signaling and anxiety.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 3. Behavioral coping with chronic defeat stress in mice: A systematic review of current protocols PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- To cite this document: BenchChem. [Unveiling the Anxiolytic Potential of CBD3063: A
  Comparative Analysis in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15619292#replicating-the-anxiolytic-like-effects-of-cbd3063-in-different-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com